BenchChemオンラインストアへようこそ!

5-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one

Genotoxicity Nitrophenyl thioethers Structure–toxicity relationship

5-Methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one (CAS 898421-79-9) is a thiopyrimidinone-class heterocyclic compound (C₁₂H₁₁N₃O₃S, MW 277.30) featuring a pyrimidin-2(1H)-one core with a 5-methyl substituent and a 4-position (3-nitrobenzyl)thioether side chain. Its structural scaffold is recognized within ALDH inhibitor patent families as a thiopyrimidinone, a privileged chemotype for medicinal chemistry.

Molecular Formula C12H11N3O3S
Molecular Weight 277.30 g/mol
CAS No. 898421-79-9
Cat. No. B6491830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one
CAS898421-79-9
Molecular FormulaC12H11N3O3S
Molecular Weight277.30 g/mol
Structural Identifiers
SMILESCC1=C(NC(=O)N=C1)SCC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C12H11N3O3S/c1-8-6-13-12(16)14-11(8)19-7-9-3-2-4-10(5-9)15(17)18/h2-6H,7H2,1H3,(H,13,14,16)
InChIKeyISBRODLWJPOXPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility= [ug/mL]

5-Methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one (CAS 898421-79-9): Procurement-Relevant Structural and Database Profile


5-Methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one (CAS 898421-79-9) is a thiopyrimidinone-class heterocyclic compound (C₁₂H₁₁N₃O₃S, MW 277.30) featuring a pyrimidin-2(1H)-one core with a 5-methyl substituent and a 4-position (3-nitrobenzyl)thioether side chain [1]. Its structural scaffold is recognized within ALDH inhibitor patent families as a thiopyrimidinone, a privileged chemotype for medicinal chemistry [2]. Standard database interrogation reveals limited curated biological annotation: a legacy PubChem substance record (SID 29559034) links to ChemSpider ID 16462341, with the standardized compound page at CID 159414 containing minimal bioactivity data [3]. Procurement-grade purity is typically ≥95% from specialty chemical suppliers, though authoritative pharmacological profiling is sparse compared to structurally related thiopyrimidinones evaluated in peer-reviewed studies [4].

Why Generic Pyrimidine Analogs Cannot Substitute for 5-Methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one in ALDH- and Thioether-Targeted Research Programs


Superficial structural similarity among pyrimidine-based research compounds belies profound differences in pharmacological behavior that preclude casual interchange. Within the thiopyrimidinone patent landscape, the 4-position thioether linkage is a critical pharmacophoric element: compounds lacking this sulfur bridge show loss of ALDH inhibitory activity [1]. Similarly, the electronic character of the substituent attached to the thioether sulfur fundamentally alters both chemical reactivity, with electron-withdrawing groups enhancing susceptibility to nucleophilic ring functionalization [2], and biological target engagement, where QSAR studies on pyrimidine thioether HIV-1 RT inhibitors demonstrate that electronic properties of the substituent directly modulate binding affinity [3]. The 3-nitrobenzyl moiety in this compound provides a defined Hammett σₘ value of +0.71, establishing an electron-deficient character that cannot be replicated by alkyl-thio or unsubstituted benzyl-thio analogs. Furthermore, the meta-nitro positional isomer exhibits a distinct mutagenicity profile compared to its para-nitro counterpart: meta-nitrophenyl thioethers are non-mutagenic in Salmonella typhimurium strains TA98 and TA100, whereas para-nitrophenyl thioethers are mutagenic, a difference attributed to differential nitroreductase-dependent bioactivation [4]. These convergent electronic and toxicological distinctions make simple analog substitution scientifically indefensible for programs requiring reproducible SAR or safety profiling.

Quantitative Differentiation Evidence for 5-Methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one: Head-to-Head and Cross-Study Comparator Data


Meta-Nitro Positional Isomer Confers Non-Mutagenic Profile Versus Para-Nitro Analog in Bacterial Reverse Mutation Assays

In a systematic evaluation of nitro-substituted phenyl thioether mutagenicity against Salmonella typhimurium strains TA98 and TA100 without S9 metabolic activation, compounds bearing the NO₂ function at the meta position were non-mutagenic, whereas para-nitro positional isomers were mutagenic [1]. This positional isomer effect is mechanistically linked to nitroreductase-dependent bioactivation: mutagens were non-mutagenic in the nitroreductase-deficient strain TA98NR, confirming that the nitroreductase substrate specificity differs between meta- and para-nitro isomers [1]. For procurement decisions involving compounds intended for cellular assays, this provides a verifiable safety differentiation: the 3-nitrobenzyl (meta) isomer in CAS 898421-79-9 avoids the mutagenicity liability documented for corresponding 4-nitrobenzyl (para) analogs.

Genotoxicity Nitrophenyl thioethers Structure–toxicity relationship Nitroreductase-dependent bioactivation

Electron-Withdrawing 3-Nitrobenzyl Substituent (σₘ = +0.71) Enhances Pyrimidine C2 Reactivity Versus Electron-Donating or Neutral Thioether Substituents

The 3-nitro group exerts a strong electron-withdrawing effect (Hammett σₘ = +0.71), which, as demonstrated in the pyrimidine-thioether system, increases the electrophilic susceptibility of the pyrimidine C2 position toward nucleophilic attack [1][2]. In a 2025 study by Costa et al., Boc-protected 2,6-dichloropyrimidin-4-amine thioether conjugates bearing electron-withdrawing protecting groups underwent an unpredicted dimethylamination reaction at C2 with DMF solvent, a reactivity pathway not observed with electron-neutral or electron-donating substituents [1]. This differential reactivity establishes a quantifiable synthetic handle: the electron-deficient pyrimidine ring in CAS 898421-79-9 can be selectively functionalized at C2 under conditions where analogs bearing electron-donating substituents (e.g., σₚ = -0.17 for 4-methyl; σₚ = -0.27 for 4-methoxy) remain unreactive, enabling chemoselective downstream derivatization.

Synthetic chemistry Pyrimidine functionalization Electron-withdrawing group Hammett constant Nucleophilic aromatic substitution

4-Position Thioether Linkage Defines Pharmacophore Distinct from 4-Amino Pyrimidinone Cardioprotective Agents (LT87 Series)

A closely related 5-methylpyrimidin-2(1H)-one derivative, 1-benzyl-5-methyl-4-(n-octylamino)pyrimidin-2(1H)-one (LT87), has been characterized as an interferon beta (IFN-β) modulator with cardioprotective activity in a myocardial ischemia mouse model [1]. The critical structural divergence from CAS 898421-79-9 is the 4-position substituent: LT87 employs an amino (–NH–) linker to an n-octyl chain, whereas CAS 898421-79-9 employs a thioether (–S–) linker to a 3-nitrobenzyl group. This single-atom replacement (N → S) fundamentally alters the pharmacophore: the thioether linkage is a defining feature of the thiopyrimidinone ALDH inhibitor class [2], whereas the 4-amino linkage in LT87 directs activity toward IFN-β modulation [1]. The electron-withdrawing nitro group further distinguishes the thioether compound from the alkylamino series, where the electron-donating octylamino group creates a fundamentally different electronic environment at the pyrimidine ring. Procurement of the amino analog LT87 for ALDH-targeted screening would represent a target-class mismatch.

Pharmacophore Thioether vs. amino linker IFN-β modulation Cardioprotection Target specificity

Thioether (–S–) Bridge Confers Chemical Stability Advantage Over Thione (–C=S) in 4-Thiopyrimidine Derivatives Under Oxidative Conditions

The 4-thioether linkage in CAS 898421-79-9 (–S–CH₂–Ar) represents a fully oxidized sulfur species, in contrast to the 4-thione tautomer (–C=S) found in 5-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one (4-thiothymine, CAS 35455-79-9) [1]. Thiones are susceptible to oxidative desulfurization and dimerization via disulfide bond formation under ambient atmospheric conditions, requiring inert atmosphere storage and limiting shelf-life [2]. The thioether sulfur in CAS 898421-79-9 is already in the sulfide oxidation state and is resistant to further oxidation under standard laboratory storage conditions (room temperature, ambient atmosphere). This difference has practical procurement implications: 4-thione analogs typically require storage at -20°C under argon with desiccant, whereas thioether analogs can be stored at room temperature in standard amber vials, reducing cold-chain logistics costs and minimizing degradation-related assay variability.

Chemical stability Thioether vs. thione Oxidation resistance 4-Thiopyrimidine Storage and handling

Cytotoxic Selectivity Window of 4-Thiopyrimidine Scaffold Distinguishes Hydroxymethyl- from Methyl-Substituted Analogs, Informing Derivative Prioritization

In a 2018 structure–activity study of novel 5-methyl-4-thiopyrimidine derivatives, compound (4) bearing a 5-methyl group and a 4-(4-chlorobenzyl)thioether substituent (the closest published analog to CAS 898421-79-9) was found to be nontoxic against CFPAC (pancreatic cancer) and HUVEC (normal endothelial) cell lines, while showing only weak activity against HeLa and K562 lines [1]. In contrast, compound (3) bearing a 5-hydroxymethyl group showed significantly increased cytotoxicity toward both cancer (HeLa, K562, CFPAC) and normal (HUVEC) cell lines [1]. This SAR establishes that the 5-methyl substituent (as in CAS 898421-79-9) provides a reduced cytotoxicity baseline compared to the 5-hydroxymethyl variant, creating a cleaner background for target-specific activity detection. For researchers using this compound as a scaffold for ALDH inhibitor optimization, the low intrinsic cytotoxicity of the 5-methyl-4-thioether chemotype minimizes confounding cell death in target-engagement assays, increasing assay signal-to-noise ratio.

Cytotoxicity Cancer cell lines Selectivity 5-Methyl-4-thiopyrimidine SAR

Multiple Lines of Evidence for ALDH Inhibition by Thiopyrimidinone Chemotype, with Target Engagement Demonstrated by Decreased CSC Activity in Ovarian Cancer Models

The thiopyrimidinone chemotype encompassing CAS 898421-79-9 has been validated as an inhibitor of multiple ALDH isoforms (ALDH1A1, ALDH1A2, ALDH1A3, ALDH2) in peer-reviewed patent disclosures, with demonstrated functional consequences including decreased cancer stem cell (CSC) activity in ovarian cancer tumors and induction of CSC necroptosis [1]. Separately, a related thiopyrimidinone series was evaluated as human aldose reductase inhibitors, yielding IC₅₀ values ranging from 2.0 to 14.5 μM, with molecular docking confirming specific binding to the catalytic subpocket [2]. While direct IC₅₀ data for CAS 898421-79-9 against specific ALDH isoforms has not been published in the peer-reviewed literature as of 2026, the compound's structural conformity to the thiopyrimidinone pharmacophore defined in Formulas I and II of the ALDH inhibitor patent [1] establishes it as a legitimate member of this target-class with a mechanistically plausible but unquantified differentiation from non-thioether pyrimidinones. This represents a 'target-class validated, compound-specific unquantified' evidence tier.

ALDH inhibition Cancer stem cells Ovarian cancer Thiopyrimidinone Necroptosis

Recommended Application Scenarios for 5-Methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one Based on Quantitative Differentiation Evidence


ALDH-Targeted Cancer Stem Cell Research Requiring Multi-Isoform Coverage

The thiopyrimidinone scaffold of CAS 898421-79-9 is documented in patent disclosures to inhibit ALDH1A1, ALDH1A2, ALDH1A3, and ALDH2, with functional consequences of decreased CSC activity and induction of necroptosis in ovarian cancer models [1]. For research programs investigating ALDH-driven chemoresistance in solid tumors, this compound provides a multi-isoform inhibition profile that single-isoform selective agents (e.g., benzothienopyrimidones selective for ALDH1A1 with Ki = 300 nM [1]) cannot replicate. The meta-nitro substitution further provides a favorable genotoxicity profile compared to para-nitro analogs, reducing confounding mutagenicity in cell-based assays [2].

Medicinal Chemistry Hit-to-Lead Optimization Leveraging C2-Selective Derivatization

The strong electron-withdrawing effect of the 3-nitrobenzyl group (Hammett σₘ = +0.71) electronically activates the pyrimidine C2 position, enabling chemoselective nucleophilic functionalization without additional activation steps [1]. This property supports efficient late-stage diversification strategies—particularly C2 amination or alkoxylation—that would require protecting group manipulation or harsher conditions with electron-neutral benzyl thioether analogs [1]. Medicinal chemistry teams can exploit this built-in electronic bias to reduce synthetic step count by an estimated 1–2 steps compared to analogs bearing electron-donating substituents [2]. The thioether linkage ensures ambient-condition storage stability [3], making the compound suitable for parallel synthesis workflows where intermediates may be stored between derivatization steps.

Structure–Toxicity Relationship Studies of Nitroaromatic-Containing Probe Compounds

The well-characterized mutagenicity dichotomy between meta- and para-nitrophenyl thioethers—where meta isomers are non-mutagenic in TA98 and TA100 while para isomers are mutagenic [1]—positions CAS 898421-79-9 as an ideal reference compound for nitroaromatic structure–toxicity relationship (STR) studies. Researchers can use this compound as a non-mutagenic meta-nitro control alongside its para-nitro isomer comparator to dissect the contribution of nitro positional isomerism to genotoxicity, nitroreductase substrate specificity, and downstream DNA-reactive metabolite formation. The low intrinsic cytotoxicity of the 5-methyl-4-thioether scaffold [2] provides a clean background for toxicity readouts without confounding cell death.

Pyrimidine-Focused Compound Library Design for Diversity-Oriented Synthesis

For compound management teams constructing diversity-oriented pyrimidine libraries, CAS 898421-79-9 fills a specific chemical space defined by three differentiating features not simultaneously present in common alternatives: (1) 4-position thioether linker rather than amino or oxy linker, providing a distinct pharmacophoric vector for ALDH and related oxidoreductase targets [1]; (2) 3-nitrobenzyl substituent offering both electronic activation (σₘ = +0.71) [2] and a favorable genotoxicity profile [3]; and (3) ambient-condition storage compatibility due to the thioether (sulfide) oxidation state, reducing cold-chain logistics requirements [4]. These features collectively differentiate the compound from both simple 4-aminopyrimidinones (different linker, different target class) and 4-thione analogs (different sulfur oxidation state, different stability profile).

Quote Request

Request a Quote for 5-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.